molecular formula C11H13NO B024872 1H-Indole-3-methanol, 1-ethyl- CAS No. 110326-14-2

1H-Indole-3-methanol, 1-ethyl-

Cat. No. B024872
CAS RN: 110326-14-2
M. Wt: 175.23 g/mol
InChI Key: STFQPSBXKZSHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1H-Indole-3-methanol, 1-ethyl-” is a chemical compound that belongs to the indole family . Indoles are heterocyclic aromatic compounds that are formed from a five-membered pyrrole ring and a six-membered benzene ring . They are known to possess diverse biological activities and are considered key structural components of different natural products .


Synthesis Analysis

Indole derivatives can be synthesized through various methods. One such method involves a one-pot, three-component cyclocondensation reaction of thiobarbituric acid, substituted aromatic aldehyde, and indole . The new indole compounds are then fully characterized by FT-IR and NMR spectroscopy and mass spectrometry .


Molecular Structure Analysis

The molecular structure of “1H-Indole-3-methanol, 1-ethyl-” can be analyzed using various techniques such as 2D Mol file or a computed 3D SD file . These techniques allow for a detailed view of the molecule’s structure.


Chemical Reactions Analysis

Indole derivatives are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Indole-3-methanol, 1-ethyl-” can be analyzed using various techniques. For example, the molecular weight of a similar compound, Tryptophol, is 161.2004 .

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on the specific derivative and its biological activity. For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety and Hazards

Safety and hazards associated with “1H-Indole-3-methanol, 1-ethyl-” can be found in its Material Safety Data Sheet (MSDS) . It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are not only considered as a key in the synthesis of pharmaceutically active compounds and indole alkaloids but also have a vital role as precursors for the synthesis of various heterocyclic derivatives .

properties

CAS RN

110326-14-2

Product Name

1H-Indole-3-methanol, 1-ethyl-

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

(1-ethylindol-3-yl)methanol

InChI

InChI=1S/C11H13NO/c1-2-12-7-9(8-13)10-5-3-4-6-11(10)12/h3-7,13H,2,8H2,1H3

InChI Key

STFQPSBXKZSHQS-UHFFFAOYSA-N

SMILES

CCN1C=C(C2=CC=CC=C21)CO

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)CO

Origin of Product

United States

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